
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile, is a chemical compound with the molecular formula C16H8ClF3N4O . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 364.71 . For more detailed structural information, you may need to refer to the MOL file mentioned in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.71 . For more detailed physical and chemical properties, you may need to refer to the specific databases or resources .Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, including the reaction of certain pyridinecarbonitriles with arylidene malononitrile, leading to the formation of isoquinoline derivatives. This research demonstrates the compound's utility in synthesizing complex pyridine structures, which have widespread applications in medicinal and synthetic chemistry.
Microwave-Assisted Synthesis of Biquinoline Compounds
In a study by Nirmal, Patel, & Patel (2009), a microwave-assisted synthesis method was developed using a similar compound. This method yields pure products rapidly and has been applied in synthesizing new biquinoline compounds with potential antifungal and antibacterial properties.
Generation of Cationic Species
Research by Sarma, Tamuly, & Baruah (2007) on N-substituted bis-phenols, which are similar in structure, shows their use in generating cationic species with characteristic visible absorptions. This finding is significant for applications in dye and pigment synthesis, where color and absorption properties are crucial.
Structural and Mechanistic Investigations
The study by Liu, Chen, Sun, & Wu (2013) focused on the crystal structure and reaction mechanism of a closely related compound. Understanding the structure and reactions of such compounds is essential for their application in synthetic chemistry and material science.
Application in Organic Hybrid Materials
A study by Wu et al. (2000) investigated the viscoelastic properties of organic hybrids using chlorinated polyethylene and phenols, demonstrating the utility of related compounds in material science, particularly in enhancing the properties of polymers.
Propriétés
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWLTAREQRHGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

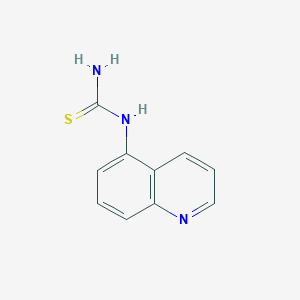
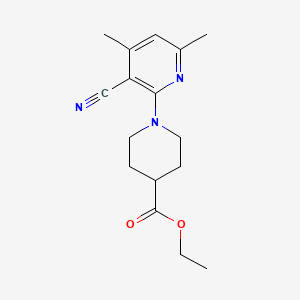
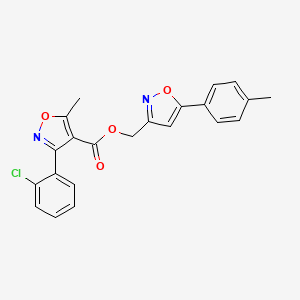
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)

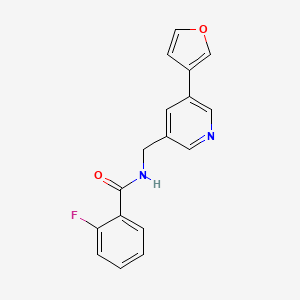
![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

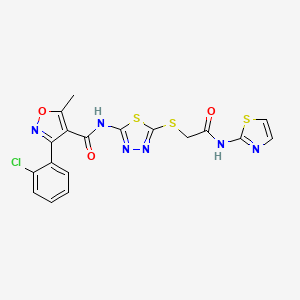
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)
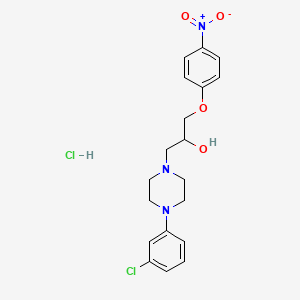
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)